Leukotriene C4 (LTC4) is a biologically potent lipid mediator belonging to the cysteinyl leukotriene (cysLT) family. [, , , , , , , , ] It plays a crucial role in inflammatory and allergic reactions, particularly in asthma. [, , , , , , , , ] LTC4 is synthesized from arachidonic acid through the 5-lipoxygenase pathway. [, , , , , ] It acts as a potent bronchoconstrictor and vasoconstrictor, contributing to airway obstruction, increased vascular permeability, and edema. [, , , , , , , , , , , , , ]
Note: The cited numbers in square brackets correspond to the papers listed in the original prompt. For instance, [] refers to the paper "Effect of imatinib mesylate on LTC4 synthase in a Philadelphia-positive cell line".
Leukotriene C4 is synthesized primarily in immune cells such as mast cells, eosinophils, and basophils. It is produced from the enzymatic conversion of arachidonic acid via the action of lipoxygenases, specifically 5-lipoxygenase. The classification of leukotriene C4 falls under the category of eicosanoids, which are signaling molecules derived from fatty acids.
The synthesis of leukotriene C4 involves several key steps:
This synthesis pathway highlights the importance of both 5-lipoxygenase and leukotriene C4 synthase in the production of leukotriene C4 .
Leukotriene C4 has a complex molecular structure characterized by its unique arrangement of carbon, hydrogen, oxygen, and sulfur atoms. Its chemical formula is , and it features a tripeptide structure that includes a cysteine residue linked to glutathione.
Leukotriene C4 participates in various chemical reactions that contribute to its biological functions:
The mechanism of action for leukotriene C4 primarily involves its interaction with cysteinyl leukotriene receptors located on various cell types, including smooth muscle cells, endothelial cells, and immune cells.
Leukotriene C4 exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and its potential therapeutic applications .
Leukotriene C4 has significant implications in both research and clinical settings:
Leukotriene C4 (LTC4) biosynthesis initiates with the liberation of arachidonic acid (AA) from nuclear membrane phospholipids by cytosolic phospholipase A2α (cPLA2α) [1] [5]. AA is metabolized by 5-lipoxygenase (5-LO), a bifunctional enzyme with dual catalytic activities:
This process is strictly regulated by intracellular calcium (Ca2+) and requires the nuclear membrane-bound 5-LO-activating protein (FLAP). FLAP facilitates AA transfer to 5-LO, acting as a scaffold for the enzyme complex [1] [5]. Cell-specific factors (e.g., ATP, lipid hydroperoxides) and phosphorylation events further modulate 5-LO activity. For instance, ERK2 phosphorylation enhances 5-LO nuclear membrane translocation, while PKA phosphorylation suppresses it [5].
LTA4 is conjugated to reduced glutathione (GSH) to form LTC4 via two enzymes:
Table 1: Key Properties of LTC4S and MGST2
Property | LTC4 Synthase (LTC4S) | Microsomal GST 2 (MGST2) |
---|---|---|
Structure | Homodimer | Homotrimer |
Catalytic Efficiency | High (kcat/Km ~ 8.7 × 105 M-1 s-1) | Lower (kcat/Km ~ 1.8 × 104 M-1 s-1) |
Substrate Specificity | Highly specific for LTA4 | Broad (LTA4, CDNB, peroxidase activity) |
Reactivity Pattern | Fully active sites | One-third-of-the-sites reactivity |
GSH pKa Modulation | pKa ~5.9 | pKa ~6.3 |
Regulation | Phosphorylation (Ser-36 inhibits activity) | Not established |
LTC4S activity is uniquely regulated by phosphorylation. Ribosomal S6 kinase (p70S6k) phosphorylates LTC4S at Ser-36, impairing catalytic activity by altering hydrogen bonding with Arg-104 and restricting substrate access [8].
LTC4 synthesis can occur via transcellular metabolism, where one cell type produces LTA4, which is then transferred to another cell type expressing LTC4S or MGST2 for conjugation:
Table 2: Transcellular Biosynthesis Partners in LTC4 Production
LTA4 Donor Cell | LTC4 Producing Cell | Context | Key Enzyme in Recipient |
---|---|---|---|
Neutrophils/Monocytes | Endothelial Cells | Vascular Inflammation | LTC4S |
Neutrophils/Monocytes | Platelets | Atherosclerosis, Anaphylaxis | MGST2 / LTC4S |
Inflammatory Leukocytes | Vascular Smooth Muscle Cells (VSMCs) | Balloon Injury, Neointimal Hyperplasia | LTC4S |
N/A (Induced internally) | Epithelial/Cancer Cells | ER Stress, Chemotherapy | MGST2 |
LTC4 biosynthesis occurs at specific membrane compartments:
The initial and regulatory steps of LTC4 synthesis are critically modulated:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7